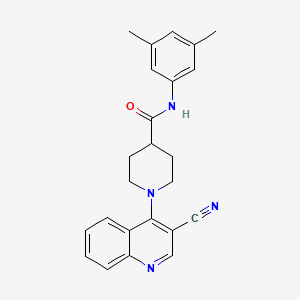
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medical research. This compound belongs to the class of piperidine carboxamides and has been found to exhibit promising biological activities.
Scientific Research Applications
Antitubercular Activity
Research has explored the antitubercular activity of derivatives structurally related to the specified compound, such as 2-isonicotinoylhydrazinecarboxamide, and others, demonstrating significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These findings highlight the potential of such compounds in the rational design of new leads for anti-TB drugs (Asif, 2014).
CNS Acting Drugs
Another study identifies functional chemical groups, including piperidine derivatives, that may serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. This encompasses a wide range of effects, from depression to convulsion, indicating the versatility of such structures in drug development for CNS disorders (Saganuwan, 2017).
DPP IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors, including those with piperidine and quinoline structures, have been reviewed for their potential in treating type 2 diabetes mellitus. This underscores the importance of such compounds in addressing a major global health issue by inhibiting GLP-1 and GIP degradation (Mendieta, Tarragó, & Giralt, 2011).
Organic Light-Emitting Diodes (OLEDs)
Research into BODIPY-based materials, which share structural motifs with the specified compound, has shown their potential application in organic light-emitting diodes (OLEDs). These materials offer promising avenues for the development of 'metal-free' infrared emitters, highlighting the compound's relevance in material science and optoelectronics (Squeo & Pasini, 2020).
Chemokine CCR3 Receptor Antagonists
The structural framework of piperidines has been utilized in the development of small molecule CCR3 antagonists. These antagonists are believed to have therapeutic potential in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis, indicating the versatility of such compounds in medicinal chemistry (Willems & IJzerman, 2009).
properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-11-17(2)13-20(12-16)27-24(29)18-7-9-28(10-8-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-6,11-13,15,18H,7-10H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFBADAPXLZSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanoquinolin-4-yl)-N-(3,5-dimethylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2634354.png)
![N-(4-chlorophenyl)-N'-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]urea](/img/structure/B2634355.png)
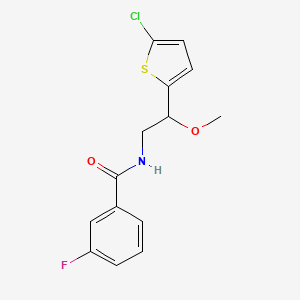
![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)


![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2634366.png)
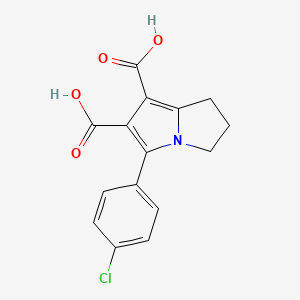
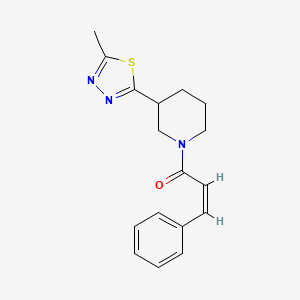

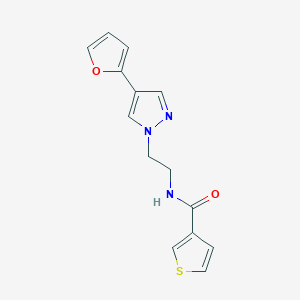
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)